TTT 3002

Catalog No.
S548056
CAS No.
871037-95-5
M.F
C27H23N5O3
M. Wt
465.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TTT 3002

CAS Number

871037-95-5

Product Name

TTT 3002

IUPAC Name

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

Molecular Formula

C27H23N5O3

Molecular Weight

465.5

InChI

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N

solubility

Soluble in DMSO, not in water

Synonyms

TTT3002; TTT3002; TTT3002.

The exact mass of the compound (15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide is 465.18009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TTT-3002 is an orally active, highly potent indolocarbazole-derived tyrosine kinase inhibitor (TKI) primarily utilized in advanced acute myeloid leukemia (AML) and Parkinson's disease research [1]. It acts as a dual-target inhibitor, demonstrating exceptional baseline affinity for both FMS-like tyrosine kinase 3 (FLT3) and leucine-rich repeat kinase 2 (LRRK2) [2]. Unlike first-generation TKIs that exhibit broad multikinase activity, TTT-3002 is engineered to maintain target engagement against clinically challenging resistance mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations [3]. Its baseline biochemical profile features sub-nanomolar IC50 values for both wild-type and mutant kinase variants, making it a critical procurement choice for laboratories modeling TKI-refractory malignancies or neurodegenerative pathways [1].

Substituting TTT-3002 with conventional FLT3 inhibitors like sorafenib or quizartinib (AC220) fundamentally compromises the integrity of drug-resistance and pharmacokinetic assays [1]. First-generation inhibitors (e.g., sorafenib) and standard type II inhibitors (e.g., quizartinib) are highly susceptible to steric clashes introduced by the F691L gatekeeper mutation and conformational changes from D835 point mutations, rendering them virtually inactive in these prevalent resistance models [2]. Furthermore, generic TKIs such as midostaurin and sorafenib suffer from severe plasma protein binding—specifically to alpha-1-acid glycoprotein (AGP)—which artificially inflates their in vitro IC50 values by over 100-fold when transitioning from serum-free media to human plasma assays [3]. Procuring TTT-3002 circumvents these structural and pharmacokinetic liabilities, ensuring reproducible target inhibition across complex biological matrices and heavily mutated kinase domains [1].

Efficacy Against D835 Point Mutations vs. Quizartinib (AC220)

In comparative in vitro profiling against FLT3 point mutations (FLT3/PM), TTT-3002 demonstrated profound superiority over the standard type II inhibitor quizartinib (AC220) [1]. When evaluated against the D835-mutated HB11;19 cell line, TTT-3002 maintained an IC50 of approximately 250 pM for FLT3 autophosphorylation inhibition[1]. In stark contrast, quizartinib exhibited an IC50 greater than 100 nM, rendering it ineffective [1].

Evidence DimensionIC50 for FLT3 autophosphorylation in D835 mutant cells
Target Compound DataTTT-3002 IC50 = ~250 pM (0.25 nM)
Comparator Or BaselineQuizartinib (AC220) IC50 > 100 nM
Quantified Difference>400-fold greater potency for TTT-3002
ConditionsIn vitro cell proliferation and phosphorylation assays using FLT3/PM cell lines

Procurement of TTT-3002 is essential for researchers modeling relapsed AML, as standard inhibitors like quizartinib fail to suppress D835-mutated kinase activity.

Plasma Protein Binding and Assay Stability vs. Midostaurin and Sorafenib

A critical failure point for many TKIs in whole-blood or ex vivo assays is their sequestration by alpha-1-acid glycoprotein (AGP) [1]. When tested in a modified Plasma Inhibitory Activity (PIA) assay containing 50% human plasma, TTT-3002 exhibited a minimal 9-fold increase in its IC50 [1]. Conversely, standard comparators such as midostaurin and sorafenib suffered a >100-fold loss in potency under identical conditions due to severe plasma protein binding [1].

Evidence DimensionFold-change in IC50 in the presence of 50% human plasma
Target Compound DataTTT-3002 exhibits a minimal 9-fold increase in IC50
Comparator Or BaselineMidostaurin and Sorafenib exhibit a >100-fold increase in IC50
Quantified Difference>10-fold superior assay stability in plasma for TTT-3002
ConditionsModified Plasma Inhibitory Activity (PIA) assay using 50% human plasma

TTT-3002 provides significantly more reliable and translatable data in whole-blood or plasma-inclusive assays, preventing the severe artificial potency loss seen with standard TKIs.

LRRK2 G2019S Inhibition vs. LRRK2-IN-1

Beyond its antileukemic properties, TTT-3002 is a highly potent inhibitor of LRRK2, a primary target in Parkinson's disease models [1]. In direct biochemical assays against the pathogenic G2019S mutation, TTT-3002 achieved an IC50 of 0.7 nM [1]. The established benchmark inhibitor, LRRK2-IN-1, required an IC50 of 7.3 nM to achieve similar inhibition [1]. This enhanced affinity translates to superior neuroprotection in transgenic C. elegans and human neuroblastoma models [1].

Evidence DimensionIn vitro kinase inhibition (IC50) of LRRK2 G2019S mutant
Target Compound DataTTT-3002 IC50 = 0.7 nM
Comparator Or BaselineLRRK2-IN-1 IC50 = 7.3 nM
Quantified Difference~10.4-fold greater potency for TTT-3002
ConditionsIn vitro kinase assay measuring LRRK2-catalyzed phosphorylation

For neurodegeneration research, TTT-3002 allows for target engagement at significantly lower concentrations than the standard LRRK2-IN-1, minimizing off-target toxicity in sensitive neuronal cell models.

Modeling TKI-Resistant Acute Myeloid Leukemia (AML)

Because TTT-3002 maintains picomolar potency against the D835Y and F691L gatekeeper mutations, it is the optimal compound for screening secondary therapeutics or studying the signaling pathways of relapsed, quizartinib-resistant AML cell lines [1].

Plasma-Inclusive Pharmacokinetic and Ex Vivo Assays

Due to its low susceptibility to alpha-1-acid glycoprotein (AGP) binding compared to midostaurin and sorafenib, TTT-3002 is highly recommended for ex vivo whole blood assays and in vivo pharmacokinetic modeling where plasma protein interference typically confounds TKI efficacy data [2].

LRRK2-Driven Parkinson's Disease Cellular Modeling

With sub-nanomolar IC50 values against the G2019S and R1441C mutations, TTT-3002 is the preferred procurement choice over LRRK2-IN-1 for rescuing dopaminergic behavioral deficits and preventing neurodegeneration in transgenic C. elegans and human neuroblastoma models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

465.18009

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ma H, Nguyen B, Li L, Greenblatt S, Williams A, Zhao M, Levis M, Rudek M, Duffield A, Small D. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo. Blood. 2014 Mar 6;123(10):1525-34. doi: 10.1182/blood-2013-08-523035. Epub 2014 Jan 9. PubMed PMID: 24408321; PubMed Central PMCID: PMC3945863.
2: Yao C, Johnson WM, Gao Y, Wang W, Zhang J, Deak M, Alessi DR, Zhu X, Mieyal JJ, Roder H, Wilson-Delfosse AL, Chen SG. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity. Hum Mol Genet. 2013 Jan 15;22(2):328-44. doi: 10.1093/hmg/dds431. Epub 2012 Oct 12. PubMed PMID: 23065705; PubMed Central PMCID: PMC3526163.

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